Cas no 2731014-89-2 ({2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol)
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-37082273
- 2731014-89-2
- {2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol
- {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol
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- Inchi: 1S/C7H10F2O/c8-7(9)2-1-5-3-6(5,7)4-10/h5,10H,1-4H2
- InChI Key: HPMUAPGJCSBQNY-UHFFFAOYSA-N
- SMILES: FC1(CCC2CC21CO)F
Computed Properties
- Exact Mass: 148.06997126g/mol
- Monoisotopic Mass: 148.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.2Ų
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37082273-0.05g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 0.05g |
$315.0 | 2023-06-04 | |
| Enamine | EN300-37082273-0.1g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 0.1g |
$470.0 | 2023-06-04 | |
| Enamine | EN300-37082273-0.25g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 0.25g |
$672.0 | 2023-06-04 | |
| Enamine | EN300-37082273-0.5g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 0.5g |
$1058.0 | 2023-06-04 | |
| Enamine | EN300-37082273-1.0g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 1g |
$1357.0 | 2023-06-04 | |
| Enamine | EN300-37082273-2.5g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 2.5g |
$2660.0 | 2023-06-04 | |
| Enamine | EN300-37082273-5.0g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 5g |
$3935.0 | 2023-06-04 | |
| Enamine | EN300-37082273-10.0g |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 10g |
$5837.0 | 2023-06-04 | |
| 1PlusChem | 1P028ZYK-50mg |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 50mg |
$452.00 | 2024-05-07 | |
| 1PlusChem | 1P028ZYK-100mg |
{2,2-difluorobicyclo[3.1.0]hexan-1-yl}methanol |
2731014-89-2 | 95% | 100mg |
$643.00 | 2024-05-07 |
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol
Recent Advances in the Application of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol (CAS: 2731014-89-2) in Chemical Biology and Pharmaceutical Research
The compound {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol (CAS: 2731014-89-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic fluorinated alcohol serves as a versatile intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for further investigation.
One of the most notable applications of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol is its incorporation into the design of covalent inhibitors targeting serine hydrolases, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. Researchers have leveraged the electrophilic nature of the difluorinated bicyclic scaffold to develop selective inhibitors with improved pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid signaling.
In addition to its role in enzyme inhibition, {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol has been explored as a building block for prodrug development. Its ability to undergo metabolic activation in vivo has been exploited to enhance the delivery of therapeutic agents with poor bioavailability. Recent work by a team at MIT showcased its utility in the synthesis of prodrugs for antiviral compounds, where the fluorinated bicyclic moiety improved cellular uptake and sustained release profiles. This approach holds particular promise for the treatment of viral infections such as HIV and hepatitis C.
The synthetic accessibility of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol has also been a focus of recent research. Advances in catalytic fluorination and ring-closing metathesis have enabled more efficient and scalable routes to this compound, as detailed in a 2024 ACS Catalysis publication. These methodological improvements are expected to facilitate its broader adoption in medicinal chemistry campaigns and industrial-scale production.
Looking ahead, the unique physicochemical properties of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol, including its lipophilicity and metabolic stability, position it as a valuable tool for addressing challenges in drug discovery. Ongoing research is exploring its potential in targeted protein degradation and as a scaffold for fragment-based drug design. As the understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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